REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])C.C[OH:6].[O:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[C:8]1=NO>CC(C)=O>[OH:7][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:9](=[O:16])[C:8]([O:3][CH3:1])=[O:6]
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Name
|
|
Quantity
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27 g
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Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
245 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
245 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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O1C(C(C2=C1C=CC=C2)=O)=NO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture is subsequently heated
|
Type
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TEMPERATURE
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Details
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under reflux for 1 hour
|
Duration
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1 h
|
Type
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DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is poured into water
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Type
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EXTRACTION
|
Details
|
the product is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C(C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |